molecular formula C5H7NO2 B1354138 2-Cyano-2-methylpropanoic acid CAS No. 22426-30-8

2-Cyano-2-methylpropanoic acid

Cat. No.: B1354138
CAS No.: 22426-30-8
M. Wt: 113.11 g/mol
InChI Key: DZDVNAVPCCNJRK-UHFFFAOYSA-N
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Description

2-Cyano-2-methylpropanoic acid is an organic compound with the molecular formula C5H7NO2. It is a white crystalline solid that is moisture-sensitive and has a melting point of 153-155°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-2-methylpropanoic acid can be synthesized through several methods. One common method involves the hydrolysis of nitriles. For instance, the hydrolysis of 2-cyano-2-methylpropionitrile in the presence of an acid or base can yield this compound . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form the corresponding carboxylic acid .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and oxidizing or reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation can yield different carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-cyano-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, in biochemical reactions, it can act as a substrate or inhibitor for certain enzymes, affecting their activity and the overall metabolic pathway . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-cyano-2-methylpropanoic acid include:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-cyano-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-5(2,3-6)4(7)8/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDVNAVPCCNJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463634
Record name 2-CYANO-2-METHYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22426-30-8
Record name 2-CYANO-2-METHYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-2,2-dimethylaceticacid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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